Synthetic Yield in 5-Cyanophthalide Production: 4-Cyano-N-phenylbenzamide Enables Citalopram Intermediate Synthesis at 92% Yield
4-Cyano-N-phenylbenzamide is uniquely capable of serving as the direct precursor to 1-oxo-3-hydroxy-1,3-dihydro-N-phenyl-isoindole-5-carbonitrile en route to 5-cyanophthalide, the key intermediate of the antidepressant drug citalopram. The synthesis from 4-cyanobenzoyl chloride and aniline produces 4-cyano-N-phenylbenzamide in 92% isolated yield as a white solid . In contrast, the regioisomer N-(4-cyanophenyl)benzamide (CAS 10278-46-3) cannot participate in this cyclization pathway because the cyano group on the aniline ring is positioned distal to the reactive amide carbonyl, preventing lactone formation . This regiospecific synthetic utility represents a binary differentiation: 4-cyano-N-phenylbenzamide is a productive intermediate; the regioisomer is not.
| Evidence Dimension | Synthetic yield as intermediate for 5-cyanophthalide (citalopram precursor) |
|---|---|
| Target Compound Data | 92% isolated yield (5.0 g product from 4.0 g 4-cyanobenzoyl chloride) |
| Comparator Or Baseline | N-(4-cyanophenyl)benzamide (CAS 10278-46-3): not applicable; cannot undergo the requisite cyclization |
| Quantified Difference | Binary (productive vs. non-productive intermediate) |
| Conditions | Reaction of 4-cyanobenzoyl chloride (4.0 g, 24.2 mmol) with aniline (2.2 g, 24.2 mmol) and pyridine (2.64 mL, 26.6 mmol) in methylene chloride (20 mL), stirred overnight at room temperature, washed with 0.1 N HCl and saturated K₂CO₃, dried over Na₂SO₄ |
Why This Matters
For procurement decisions in pharmaceutical intermediate manufacturing, only 4-cyano-N-phenylbenzamide provides the correct cyano geometry for the citalopram synthetic route; ordering the regioisomer results in a complete synthetic dead-end.
